

3-Hydroxyvaleric Acid: An Anaplerotic Ketone Body with Therapeutic Potential

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Compound of Interest

Compound Name: 3-Hydroxyvaleric acid

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyvaleric acid (3-HV), a five-carbon (C5) ketone body, represents a unique player in cellular energy metabolism. Unlike the more commonly known four-carbon (C4) ketone bodies, acetoacetate and 3-hydroxybutyrate, 3-HV possesses anaplerotic properties, meaning it can replenish intermediates of the tricarboxylic acid (TCA) cycle.^{[1][2]} This distinct characteristic stems from its origin in the metabolism of odd-chain fatty acids, which yields both acetyl-CoA and propionyl-CoA.^[3] The propionyl-CoA moiety is converted to succinyl-CoA, a key TCA cycle intermediate, thus "refilling" the cycle.^{[3][4]} This anaplerotic capacity has garnered significant interest in the context of neurological and metabolic disorders characterized by energy deficits. This technical guide provides a comprehensive overview of 3-HV as a ketone body, detailing its metabolism, physiological roles, and analytical methodologies, with a focus on its potential applications in drug development.

Metabolism of 3-Hydroxyvaleric Acid

The metabolic pathway of 3-HV is intrinsically linked to the catabolism of odd-chain fatty acids and the subsequent fate of propionyl-CoA.

Production of 3-Hydroxyvaleric Acid

Hepatic ketogenesis is the primary site of 3-HV synthesis. The process begins with the β -oxidation of odd-chain fatty acids, which generates acetyl-CoA and a terminal three-carbon unit, propionyl-CoA.^[3] The condensation of propionyl-CoA with acetyl-CoA, catalyzed by β -ketothiolase, forms β -ketovaleryl-CoA. Subsequent reactions involving HMG-CoA synthase and HMG-CoA lyase analogs lead to the formation of the C5 ketone bodies, β -ketovalerate and 3-hydroxyvalerate (3-HV).^[3] The triglyceride triheptanoin, composed of three seven-carbon fatty acids, is a clinically used precursor to elevate circulating levels of 3-HV.^{[5][6]}

Utilization and Anaplerotic Function

Once released into circulation, 3-HV is taken up by extrahepatic tissues, including the brain and skeletal muscle, via monocarboxylate transporters.^{[5][7]} Inside the cell, 3-HV is oxidized back to β -ketovalerate, which is then cleaved by thiolase into acetyl-CoA and propionyl-CoA.^[3] While acetyl-CoA enters the TCA cycle for energy production, propionyl-CoA undergoes a series of enzymatic reactions to be converted into succinyl-CoA, an intermediate of the TCA cycle.^{[3][4]} This replenishment of TCA cycle intermediates is the essence of 3-HV's anaplerotic function.^[2]

Quantitative Data on 3-Hydroxyvaleric Acid Metabolism

The following tables summarize available quantitative data regarding the pharmacokinetics and metabolism of **3-hydroxyvaleric acid**, primarily from studies involving the administration of its precursor, triheptanoin.

Table 1: Pharmacokinetic Parameters of **3-Hydroxyvaleric Acid** (as Beta-Hydroxypentanoate, BHP) Following Triheptanoin Administration in Humans

Parameter	Healthy Subjects (Single Dose)	LC-FAOD Patients (Multiple Doses)	Reference
Dose	0.3-0.4 g/kg triheptanoin	Up to 35% of daily caloric intake from triheptanoin	[6][7]
Cmax (μM)	~25-35	~100-300	[6][7]
Tmax (hr)	~2-4	Variable, multiple peaks	[6][7]
AUC (μM·hr)	Not consistently reported	Not consistently reported	[6][7]

LC-FAOD: Long-Chain Fatty Acid Oxidation Disorders

Table 2: Comparative Plasma Concentrations of Ketone Bodies After Triheptanoin Administration

Metabolite	Approximate Peak Plasma Concentration (μM)	Reference
Heptanoate	>1000	[6][7]
Beta-hydroxybutyrate (BHB)	~200-500	[6][7]
Beta-hydroxpentanoate (BHP)	~100-300	[6][7]

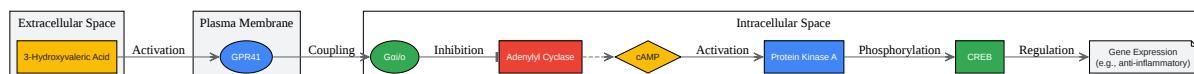
Signaling Pathways and Cellular Effects

Emerging evidence suggests that short-chain fatty acids and ketone bodies can act as signaling molecules, influencing cellular processes beyond their role as energy substrates.

G-Protein Coupled Receptor (GPCR) Activation

Short-chain fatty acids with chain lengths from C2 to C6 have been shown to activate G-protein coupled receptors, particularly GPR41 (also known as Free Fatty Acid Receptor 3, FFAR3). [1]

[8] Propionate (C3) is a potent agonist of GPR41.[1] Given its structural similarity as a C5 carboxylic acid, it is plausible that 3-HV may also interact with and activate GPR41, leading to downstream signaling cascades. Activation of GPR41 has been linked to the modulation of inflammatory responses and metabolic regulation.[8][9]



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Potential GPR41 signaling pathway activated by 3-HV.

Histone Deacetylase (HDAC) Inhibition

Short-chain fatty acids, notably butyrate, are known inhibitors of histone deacetylases (HDACs).[10][11] By inhibiting HDACs, these molecules can induce histone hyperacetylation, leading to a more open chromatin structure and altered gene expression.[10] This epigenetic modification has been linked to anti-inflammatory and neuroprotective effects. While the direct inhibitory effect of 3-HV on HDACs has not been extensively studied, its structural similarity to other short-chain fatty acids suggests it may possess similar properties. Furthermore, the related ketone body, 3-hydroxybutyrate, has been shown to induce a novel histone modification, β-hydroxybutyrylation, which is also associated with changes in gene expression. [12][13][14]

Experimental Protocols

Quantification of 3-Hydroxyvaleric Acid in Human Plasma by LC-MS/MS

This protocol is adapted from a validated method for the simultaneous quantification of 3-hydroxypentanoic acid and 3-oxopentanoic acid.

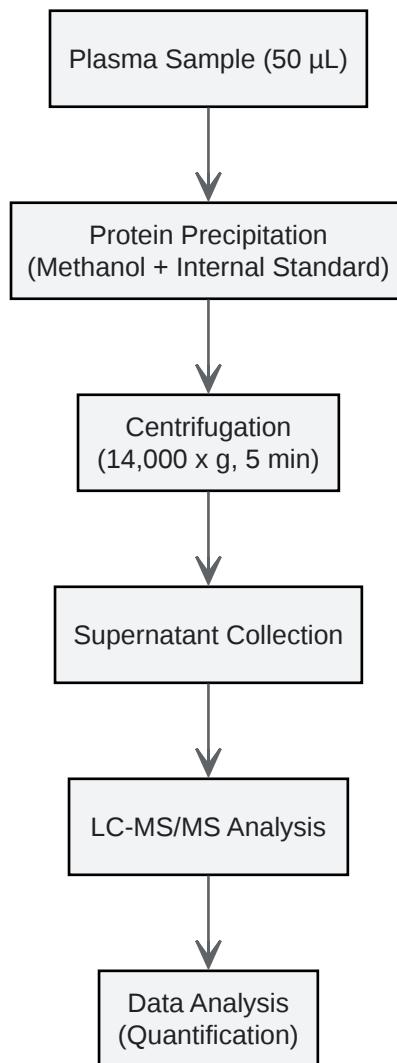
1. Sample Preparation:

- To 50 μ L of plasma, add 100 μ L of an internal standard solution (e.g., a stable isotope-labeled 3-HV) in methanol containing 0.1% formic acid.
- Vortex the mixture for 30 seconds.
- Centrifuge at 14,000 x g for 5 minutes to precipitate proteins.
- Transfer the supernatant to a new tube for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

- LC System: A high-performance liquid chromatography system.
- Column: A C18 reversed-phase column (e.g., Phenomenex Kinetex 2.6 μ m C18 100 \AA , 100 x 2.1 mm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A suitable gradient to separate 3-HV from other plasma components. For example:
 - 0-1 min: 5% B
 - 1-5 min: 5-95% B
 - 5-6 min: 95% B
 - 6-6.1 min: 95-5% B
 - 6.1-8 min: 5% B
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 μ L.
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray ionization (ESI) in negative mode.

- MRM Transitions: Monitor the specific precursor-to-product ion transition for 3-HV (e.g., m/z 117.1 → 71.1) and its internal standard.



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Workflow for LC-MS/MS quantification of 3-HV.

Measurement of Ketone Body Turnover Using Stable Isotope Tracers

This is a general workflow that can be adapted for studying 3-HV kinetics in vivo.

1. Tracer Infusion:

- A primed-continuous infusion of a stable isotope-labeled tracer of 3-HV (e.g., [13C5]-3-HV) is administered intravenously to a subject at a constant rate.

2. Blood Sampling:

- Blood samples are collected at regular intervals before and during the tracer infusion to measure the isotopic enrichment of 3-HV in the plasma.

3. Sample Analysis:

- Plasma samples are processed and analyzed by GC-MS or LC-MS/MS to determine the ratio of the labeled to unlabeled 3-HV.

4. Kinetic Modeling:

- The rate of appearance (Ra) of 3-HV, which reflects its production rate, is calculated using steady-state or non-steady-state equations based on the tracer infusion rate and the isotopic enrichment of plasma 3-HV.

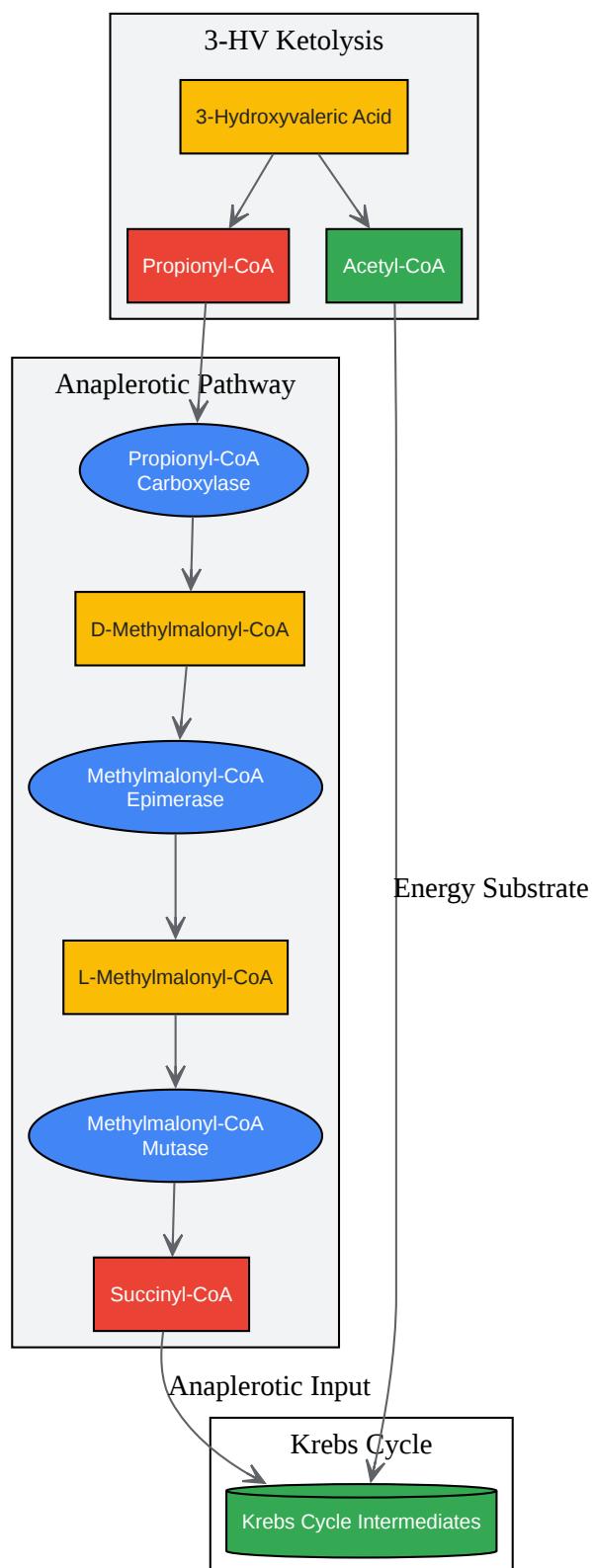


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Workflow for measuring 3-HV turnover with stable isotopes.

Anaplerotic Flux from 3-Hydroxyvaleric Acid to the Krebs Cycle

The conversion of the propionyl-CoA moiety of 3-HV to succinyl-CoA represents a key anaplerotic input into the Krebs cycle.



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Anaplerotic conversion of propionyl-CoA from 3-HV to succinyl-CoA.

Conclusion and Future Directions

3-Hydroxyvaleric acid stands out as a ketone body with the unique ability to replenish TCA cycle intermediates, offering a potential therapeutic advantage in conditions of compromised energy metabolism. The development of its precursor, triheptanoin, has paved the way for clinical investigations into its efficacy. While the direct signaling roles of 3-HV are still under investigation, its potential to interact with GPCRs and modulate epigenetic mechanisms warrants further exploration. The analytical methods outlined in this guide provide a framework for researchers to quantify 3-HV and elucidate its metabolic fate and physiological effects. Future research should focus on obtaining more precise quantitative data on the production and utilization rates of 3-HV in various tissues and directly comparing its metabolic and signaling properties to those of C4 ketone bodies. Such studies will be crucial for fully understanding the therapeutic potential of this anaplerotic ketone body and for the development of novel therapeutic strategies targeting cellular bioenergetics.

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